molecular formula C23H20N4O4S B2765916 N-(4-(2-((2-(1H-indol-3-yl)ethyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 941899-10-1

N-(4-(2-((2-(1H-indol-3-yl)ethyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No. B2765916
CAS RN: 941899-10-1
M. Wt: 448.5
InChI Key: PQGPXRRESRXGTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains several functional groups, including an indole group, a thiazole group, and a benzo[d][1,3]dioxole group . Indole is a bicyclic compound, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Thiazole is a heterocyclic compound that contains both sulfur and nitrogen in the ring . Benzo[d][1,3]dioxole is a type of aromatic ether .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Techniques like NMR spectroscopy, IR spectroscopy, and mass spectrometry are often used to analyze and confirm the structure of similar compounds .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. For example, the indole group might undergo electrophilic substitution at the benzene ring .


Physical And Chemical Properties Analysis

The physical and chemical properties would be influenced by the functional groups present. For example, the presence of aromatic rings might contribute to the compound’s stability and the polar functional groups might influence its solubility .

Scientific Research Applications

  • Antibacterial Activity : A study designed and synthesized analogs of a similar compound, which showed promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These compounds exhibited antibacterial activity at non-cytotoxic concentrations, highlighting their potential as therapeutic agents (Palkar et al., 2017).

  • Antiallergy Agents : Another research synthesized N-(4-substituted-thiazolyl)oxamic acid derivatives, which demonstrated potent antiallergy activity in rat models. These compounds were more potent than disodium cromoglycate, a known antiallergy agent (Hargrave et al., 1983).

  • Antimicrobial and Antiurease Activities : A study focusing on ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates containing a 1,3-thiazole nucleus found that some of these compounds had good to moderate antimicrobial activity against test microorganisms. Additionally, two compounds exhibited antiurease activity (Başoğlu et al., 2013).

  • Antituberculosis Activity : A research synthesized ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates and evaluated them for their antituberculosis activity. One compound, in particular, showed promising results against Mycobacterium tuberculosis (Jeankumar et al., 2013).

  • Cytotoxicity and EGFR Inhibition : A series of benzo[d]thiazole-2-carboxamide derivatives were synthesized and showed moderate to excellent potency against cancer cell lines expressing high levels of epidermal growth factor receptor (EGFR), with one compound being identified as particularly promising (Zhang et al., 2017).

  • Anti-Inflammatory Activity : Compounds derived from a similar structure demonstrated significant anti-inflammatory activity with a lower ulcerogenic liability compared to indomethacin, a commonly used anti-inflammatory drug (Verma et al., 1994).

Future Directions

The future research directions would likely involve exploring the potential applications of this compound, particularly in the field of medicinal chemistry given the biological activity of many indole derivatives .

properties

IUPAC Name

N-[4-[2-[2-(1H-indol-3-yl)ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O4S/c28-21(24-8-7-15-11-25-18-4-2-1-3-17(15)18)10-16-12-32-23(26-16)27-22(29)14-5-6-19-20(9-14)31-13-30-19/h1-6,9,11-12,25H,7-8,10,13H2,(H,24,28)(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQGPXRRESRXGTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NC(=CS3)CC(=O)NCCC4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.